![molecular formula C14H13N5 B4281849 N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine](/img/structure/B4281849.png)
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine
Overview
Description
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine, also known as PZA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PZA is a pyrazinamide derivative that has been found to exhibit a wide range of biological activities, including anti-tuberculosis, anti-inflammatory, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine in the treatment of tuberculosis is not fully understood. However, it is believed to involve the conversion of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase. POA then disrupts the synthesis of mycolic acid, leading to the death of the bacteria. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of mycolic acid synthesis, inhibition of NF-κB signaling, and induction of apoptosis in cancer cells. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine is its potent anti-tuberculosis activity, which has been demonstrated in both in vitro and in vivo studies. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine is its relatively poor solubility, which can make it difficult to formulate for oral administration.
Future Directions
There are several future directions for research on N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine and its derivatives. Another area of interest is the elucidation of the mechanism of action of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine in the treatment of tuberculosis and other diseases. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine in the treatment of other inflammatory and neoplastic diseases.
Scientific Research Applications
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of tuberculosis. It has been found to exhibit potent anti-tuberculosis activity, both in vitro and in vivo, by inhibiting the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and neoplastic diseases.
properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-4-13(5-3-1)19-11-12(9-18-19)8-17-14-10-15-6-7-16-14/h1-7,9-11H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPSHJXPPCGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CNC3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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